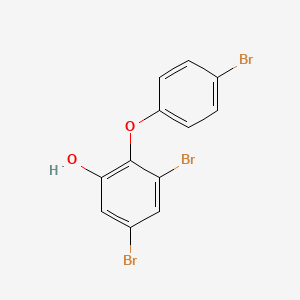

3,5-Dibromo-2-(4-bromophenoxy)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2-(4-bromophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O2/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXVDFZFOSKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30761233 | |

| Record name | 3,5-Dibromo-2-(4-bromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30761233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.89 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102740-05-6 | |

| Record name | 3,5-Dibromo-2-(4-bromophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30761233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeochemistry of 3,5 Dibromo 2 4 Bromophenoxy Phenol

Isolation and Identification from Marine Organisms

The discovery of 3,5-Dibromo-2-(4-bromophenoxy)phenol is intrinsically linked to the study of marine natural products. This compound is one of many hydroxylated PBDEs (OH-PBDEs) that have been isolated and identified from a range of marine biota.

Marine sponges of the order Dysideidae are prolific producers of PBDEs, which can constitute a significant portion of their tissue by dry weight. nih.gov The species Dysidea herbacea, in particular, has been repeatedly identified as a source of various PBDEs. mdpi.comnih.govnih.gov Research has shown that this sponge exists in different chemotypes, one of which consistently produces polybrominated diphenyl ethers. mdpi.com The production of these compounds is often attributed to symbiotic microorganisms, specifically the filamentous cyanobacterium Oscillatoria spongeliae, which resides within the sponge tissue. mdpi.com Another related species, Lamellodysidea herbacea, has also been found to contain a variety of PBDEs. nih.govnih.govmdpi.com

While sponges are a primary source, the building blocks of these complex molecules, bromophenols, are widespread in the marine environment. Marine algae, including red, brown, and green algae, are known to produce a diverse array of brominated phenols. nih.govd-nb.infonih.govmdpi.com These simpler compounds are considered precursors to the more complex PBDEs. acs.org The presence of PBDEs in other organisms, such as nudibranchs, is often linked to their diet, which can include sponges containing these compounds. This dietary uptake illustrates the transfer of these natural products through the marine food web.

Geographic Distribution and Ecological Significance in Marine Ecosystems

Naturally produced PBDEs are widely distributed in marine environments, with a notable prevalence in the Indo-Pacific subtropical region. nih.gov Their presence is not limited to the organisms that produce them; these persistent compounds bioaccumulate and have been detected in sediments and at higher trophic levels, including in fish, marine mammals, and birds. nih.govmdpi.com

The ecological role of these compounds is believed to be primarily related to chemical defense. nih.govnih.govnih.gov For instance, certain PBDEs isolated from Lamellodysidea herbacea have demonstrated antifeedant activity against fish, suggesting they serve to deter predators. nih.gov This chemical defense mechanism is likely a key factor in the ecological success and widespread occurrence of these sponge species in their habitats. nih.gov

Delineation of Natural Production Versus Anthropogenic Contamination for Hydroxylated and Methoxylated Brominated Diphenyl Ethers

A critical area of research is distinguishing between naturally produced OH-PBDEs and those that form from the breakdown of anthropogenic brominated flame retardants. semanticscholar.org Scientists have noted that the specific structure of an OH-PBDE can offer clues to its origin. For example, hydroxylated PBDEs with the hydroxyl group in the ortho position relative to the ether bridge are thought to be primarily of natural origin. nih.gov In contrast, those with para or meta hydroxylation are more indicative of metabolic breakdown of synthetic PBDEs in organisms like rats and humans. nih.gov This structural differentiation is vital for accurately assessing the sources and potential impacts of these compounds in the environment.

Proposed Biosynthetic Pathways and Precursors in Marine Organisms

The biosynthesis of complex PBDEs like this compound is a multi-step process. The foundational precursors are simpler bromophenols, which are synthesized by various marine organisms, including algae and bacteria. nih.govresearchgate.net The key step in the formation of the diphenyl ether structure is the coupling of these bromophenol precursors.

Recent groundbreaking research has identified the genetic and molecular basis for PBDE production. nih.govnih.govescholarship.org Studies have uncovered biosynthetic gene clusters within cyanobacterial endosymbionts that live in association with marine sponges. nih.govnih.gov These genes encode for enzymes, such as brominases, that catalyze the halogenation of phenolic compounds. escholarship.org Specifically, enzymes like bromoperoxidases, found in red algae, have been shown to catalyze the dimerization of bromophenols to form OH-PBDEs, demonstrating a clear pathway for their natural production. acs.org This process involves the oxidative coupling of two bromophenol molecules to create the characteristic ether linkage. acs.org

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 2 4 Bromophenoxy Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation EffectsA discussion of the electronic properties requires data from a UV-Vis spectrum, specifically the wavelength(s) of maximum absorbance (λmax). This information is used to describe the π→π* and n→π* electronic transitions within the molecule's chromophores (the substituted aromatic rings). This spectral data could not be located for the target compound.

Without this fundamental experimental data, any attempt to write the specified article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the request cannot be fulfilled.

Theoretical and Computational Chemistry of 3,5 Dibromo 2 4 Bromophenoxy Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 3,5-Dibromo-2-(4-bromophenoxy)phenol, DFT would be employed to predict its geometric, spectroscopic, and electronic properties. A typical study would utilize a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the molecular geometry to find the arrangement with the lowest possible energy. For a flexible molecule like this compound, which has rotational freedom around the ether linkage (C-O-C bond), a conformational analysis is crucial.

This analysis involves calculating the potential energy surface by systematically rotating the dihedral angles connecting the two phenyl rings. The results would identify the global minimum energy conformer (the most stable shape) as well as any other low-energy local minima. Key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer would be calculated and presented in a data table.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is a template. No experimental or calculated data is available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O (ether) | Data not available | C-O-C | Data not available |

| C-Br | Data not available | C-C-Br | Data not available |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra are calculated by determining the second derivatives of the energy with respect to the atomic positions. This analysis identifies the fundamental vibrational modes of the molecule, such as O-H stretching, C-Br stretching, and phenyl ring deformations. The calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net These predictions are invaluable for interpreting experimentally recorded spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). modgraph.co.uk Calculations would be performed on the optimized structure, and the resulting chemical shifts (typically referenced to a standard like Tetramethylsilane, TMS) would help in the assignment of signals in experimental NMR spectra.

Table 2: Hypothetical Predicted Vibrational and NMR Data (Note: This table is a template. No experimental or calculated data is available.)

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | ||

| ν(O-H) | Data not available | Hydroxyl stretch |

| ν(C-Br) | Data not available | Carbon-Bromine stretch |

| NMR Chemical Shifts (ppm) | ||

| δ(¹H, OH) | Data not available | Hydroxyl proton |

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ijaemr.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. ijaemr.com The distribution of these orbitals across the molecule would indicate which regions are most likely to participate in electron donation and acceptance.

Table 3: Hypothetical Frontier Orbital Energies (Note: This table is a template. No experimental or calculated data is available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas indicate neutral or intermediate potential. researchgate.net For this compound, an MEP map would identify the most likely sites for hydrogen bonding (around the hydroxyl group) and other intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative picture of bonding and intramolecular interactions.

Key information obtained from an NBO analysis includes the study of hyperconjugation, which involves charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, quantifying the strength of intramolecular charge transfer and resonance effects. This would reveal, for instance, the extent of electron delocalization from the oxygen lone pairs into the aromatic rings.

Investigation of Intramolecular Interactions

The molecular structure of this compound, a hydroxylated polybrominated diphenyl ether (OH-PBDE), allows for significant intramolecular interactions that dictate its conformational preferences, stability, and ultimately its chemical behavior. Key among these are intramolecular hydrogen bonding and steric hindrance.

Hydrogen Bonding: A prominent feature of 2-hydroxydiphenyl ethers is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group and the ether oxygen atom. In this compound, the hydroxyl group is positioned ortho to the diphenyl ether linkage, creating a favorable geometry for the formation of a stable five- or six-membered ring-like structure through a hydrogen bond (O-H···O).

Computational studies on similar ortho-substituted phenols and Schiff bases have demonstrated the significance of such interactions. mdpi.comnih.gov Density Functional Theory (DFT) calculations on related molecules reveal that this type of hydrogen bond significantly lengthens the O-H bond while shortening the H···O distance, indicating a strong interaction. mdpi.com This intramolecular hydrogen bond is expected to increase the planarity of the molecule in the vicinity of the ether bridge and restrict the rotational freedom around the C-O bonds of the ether linkage. The stabilization energy afforded by this interaction is a critical factor in determining the molecule's most stable conformer. Theoretical investigations on the excited states of phenols have shown that the presence of a strong intramolecular hydrogen bond can significantly alter the potential energy surface, for instance, by making a repulsive state become attractive, thereby quenching certain photochemical reaction channels like H-atom elimination. rsc.org

The interplay between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric repulsions from the bromine atoms determines the molecule's equilibrium geometry and conformational dynamics.

Below is a table summarizing the key intramolecular interactions and their predicted effects based on studies of analogous compounds.

| Interaction Type | Involved Groups | Predicted Geometric Effect | Predicted Energetic Effect |

| Intramolecular Hydrogen Bond | Phenolic -OH group and ether oxygen | Formation of a quasi-ring structure; increased planarity near the ether bridge; restricted rotation around C-O bonds. | Stabilization of the conformer; lowering of ground state energy. |

| Steric Hindrance | Bromine atoms on both phenyl rings | Non-planar (twisted) conformation of the two phenyl rings; increased bond angles to relieve strain. | Increased potential energy; destabilization of planar conformations. |

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate electronic structure properties that offer insights into reaction mechanisms and potential transformation pathways.

Reactivity Descriptors: The reactivity of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons. Regions with high HOMO density are susceptible to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxylated phenyl ring, particularly on the oxygen atom and the aromatic carbons.

LUMO: The energy and distribution of the LUMO reflect the molecule's ability to accept electrons. Regions with high LUMO density are prone to attack by nucleophiles. The LUMO is likely distributed across the aromatic system, with potential contributions from the carbon-bromine anti-bonding orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarized and reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and bromine atoms, representing sites for electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms, particularly the phenolic hydrogen, indicating sites for nucleophilic attack.

Reaction Pathways: Computational studies on related PBDEs have elucidated several potential reaction pathways, which are likely applicable to this compound:

Oxidation/Hydroxylation: The electron-rich phenolic ring is susceptible to further oxidation. Computational models can predict the most likely sites for radical attack (e.g., by hydroxyl radicals), which can lead to the formation of additional hydroxyl groups or quinone-like structures. DFT calculations have been used to rationalize the initial sites of photolysis in related compounds. researchgate.net

Debromination: Reductive debromination is a known degradation pathway for brominated compounds. Theoretical calculations can model the step-by-step removal of bromine atoms, predicting the stability of the resulting intermediates and identifying the most labile C-Br bonds.

Ether Bond Cleavage: The diphenyl ether bond can be cleaved under certain conditions (e.g., photolytic or metabolic). Computational modeling can determine the energy barrier for this cleavage and compare it to other potential reaction pathways.

The following table outlines key computational parameters and their implications for the reactivity of this compound.

| Computational Parameter | Predicted Characteristics for this compound | Implication for Reactivity |

| HOMO Energy/Distribution | High energy; localized on the hydroxylated ring and oxygen atoms. | Susceptible to electrophilic attack and oxidation. |

| LUMO Energy/Distribution | Low energy; distributed across the aromatic system and C-Br bonds. | Susceptible to nucleophilic attack and reduction (debromination). |

| HOMO-LUMO Gap | Moderate gap expected for a stable aromatic molecule. | Indicates overall chemical stability but potential for reactivity under specific conditions. |

| Molecular Electrostatic Potential (MEP) | Negative potential near oxygen and bromine atoms; positive near phenolic hydrogen. | Predicts sites for electrophilic and nucleophilic interactions, respectively. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Bromophenols

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. nih.gov For a class of compounds like bromophenols and the broader category of PBDEs, QSPR/QSAR is invaluable for estimating properties that are difficult or costly to measure experimentally and for screening large numbers of compounds for potential environmental or toxicological concern. flemingcollege.ca

Model Development: The development of a QSPR model involves several key steps:

Data Set Selection: A training set of structurally similar molecules (e.g., various bromophenol or OH-PBDE congeners) with reliable experimental data for a specific property (e.g., water solubility, partition coefficient, receptor binding affinity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the set. These descriptors quantify different aspects of the molecular structure.

Model Construction and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation linking the descriptors to the property of interest. mdpi.com The model's predictive power is rigorously tested through internal and external validation procedures. nih.gov

Relevant Descriptors for Bromophenols: Studies on PBDEs and related halogenated phenolic compounds have identified several classes of descriptors as being particularly important for predicting their properties and activities. mdpi.comresearchgate.net

| Descriptor Class | Specific Examples | Property/Activity Influenced |

| Constitutional | Molecular weight, number of bromine atoms (nBr) | General physicochemical properties (e.g., boiling point, vapor pressure). |

| Topological | Connectivity indices, shape indices | Molecular size and shape, which affect partitioning behavior (e.g., logKow). |

| Quantum Chemical | HOMO/LUMO energies, dipole moment (μ), electrostatic potential values (V_s,max, V_s,min) | Chemical reactivity, binding affinity to receptors, toxicity. nih.gov |

| Geometric | Molecular volume (Vmc), surface area, dihedral angles | Steric effects, accessibility for interactions, biological activity. nih.gov |

For this compound, a QSPR model would likely find that quantum chemical descriptors related to its electron-accepting ability (like LUMO energy) and electrostatic potential are critical for predicting its reactivity and biological interactions, such as binding to thyroid hormone receptors. nih.gov Geometric descriptors accounting for the steric bulk of the bromine atoms would also be essential for modeling its interaction with specific binding sites. nih.gov The development of robust QSPR models for this class of compounds is crucial for environmental risk assessment and the design of safer alternatives. flemingcollege.ca

Environmental Fate and Transformation of 3,5 Dibromo 2 4 Bromophenoxy Phenol

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For OH-PBDEs like 3,5-Dibromo-2-(4-bromophenoxy)phenol, key abiotic pathways include reactions driven by light and chemical oxidants present in the environment or used in water treatment processes.

In aquatic environments, phototransformation is a significant degradation pathway for OH-PBDEs. nih.gov Studies on various OH-PBDEs indicate they are highly susceptible to photolysis when dissolved in water and tend to transform more rapidly than their non-hydroxylated PBDE counterparts with similar bromine substitution. nih.gov The primary mechanism is often direct photolysis, where the molecule absorbs light energy, leading to its decomposition. nih.gov

The rate and products of phototransformation are influenced by environmental conditions such as pH and the presence of other substances like dissolved organic matter. nih.gov A critical transformation pathway identified for OH-PBDEs with a favorable bromine substitution pattern is the photochemical formation of polybrominated dibenzo-p-dioxins (PBDDs), which are of high toxicological concern. nih.govnih.gov Dioxin yields from the outdoor photolysis of various OH-PBDEs have been reported in the range of 0.7-3.6%. nih.gov Other photolytic reactions include reductive debromination, where bromine atoms are sequentially removed from the aromatic rings, leading to the formation of less-brominated congeners. mdpi.com The presence of photoreactive substances found in natural waters, such as iron (III) and fulvic acids, can also play a role by influencing the generation of hydroxyl radicals (•OH), which can contribute to the transformation of PBDEs into OH-PBDEs. researchgate.netsci-hub.st

| Finding | Observation | Reference |

|---|---|---|

| Relative Reactivity | OH-PBDEs undergo photolytic transformation more rapidly than parent PBDEs. | nih.gov |

| Primary Mechanism | Direct photolysis is the primary process of photochemical degradation. | nih.gov |

| Major Transformation Product | Formation of polybrominated dibenzo-p-dioxins (PBDDs) is a significant pathway. | nih.govnih.gov |

| Quantum Yields | Reactant quantum yields for various OH-PBDEs were calculated to be between 0.03 and 0.21. | nih.gov |

| Other Pathways | Reductive debromination leads to the formation of new PBDE congeners with fewer bromine atoms. | mdpi.com |

During water treatment, chemical disinfectants like chlorine can react with bromophenolic compounds. Research on the chlorination of 2,4-dibromophenol, a related compound, shows that it reacts effectively with active chlorine across a broad pH range. nih.gov The transformation process involves two main pathways: electrophilic substitution and single-electron transfer reactions. nih.gov Electrophilic substitution can lead to the formation of chlorine-substituted products, while single-electron transfer can generate phenoxyl radicals. nih.gov

These phenoxyl radicals are key intermediates that can undergo coupling reactions, leading to the formation of dimerized or polymerized products. nih.govtandfonline.com For 2,4-dibromophenol, the concentration of chlorine-substituted products was found to be about four times that of dimer products, indicating that electrophilic substitution was the predominant reaction. nih.gov However, the formation of brominated polymeric products of concern during water treatment with oxidants like potassium permanganate (B83412) has been documented for other bromophenols. acs.org Studies using potassium permanganate as an oxidant showed that OH-PBDEs have very fast oxidative transformation rates compared to parent PBDEs, suggesting they would be reactive during chemical oxidation processes. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For the class of polybrominated diphenyl ethers, the ether linkage is generally stable and resistant to hydrolysis under typical environmental conditions of temperature and pH. viu.ca While specific hydrolysis data for this compound or other OH-PBDEs are scarce in scientific literature, it is generally not considered a primary degradation pathway for the diphenyl ether structure. nih.gov The persistence of the core structure suggests that other transformation processes, such as photolysis and biodegradation, are more significant in determining its environmental fate.

Biotic Transformation and Metabolization

Biotic processes, driven by living organisms, play a crucial role in the transformation and degradation of OH-PBDEs in the environment. These pathways include metabolism by microorganisms and biotransformation within larger marine organisms.

Microorganisms, particularly bacteria in soils and sediments, are capable of degrading brominated compounds. For PBDEs and OH-PBDEs, a key microbial process is reductive debromination, which typically occurs under anaerobic (oxygen-free) conditions. nih.gov This process involves the sequential removal of bromine atoms, which generally reduces the toxicity of the molecule. berkeley.edu

Studies on anaerobic sediment spiked with various pentabrominated OH-PBDEs showed that these compounds degraded rapidly, with half-lives ranging from a few days to a few weeks. nih.gov The primary initial degradation route was identified as debromination. nih.gov Interestingly, as the OH-PBDEs become less brominated through this process, other degradation routes appear to become more important. nih.gov Some bacterial strains, such as Dehalococcoides species, have been shown to be capable of debrominating PBDEs, often through a co-metabolic process where the degradation of the PBDE is facilitated by the presence of another substrate. nih.govnih.govfrontiersin.org Aerobic bacteria that degrade polychlorinated biphenyls (PCBs) have also shown the ability to transform PBDEs, in some cases forming hydroxylated intermediates. ucanr.edu

| Process | Conditions | Key Organisms/Systems | Outcome | Reference |

|---|---|---|---|---|

| Reductive Debromination | Anaerobic | Sediment Microcosms, Dehalococcoides | Sequential removal of bromine atoms; formation of lesser-brominated congeners. | nih.govnih.gov |

| Oxidative Degradation | Aerobic | PCB-degrading bacteria (e.g., Rhodococcus) | Transformation to hydroxylated intermediates. | ucanr.edu |

| Co-metabolism | Anaerobic | Dehalobacter, Desulfitobacterium | Debromination occurs in the presence of a primary electron acceptor (e.g., chloroethenes). | nih.gov |

OH-PBDEs are frequently detected in a wide array of marine organisms, from algae and sponges to fish and marine mammals. nih.govmdpi.comresearchgate.net Their presence is attributed to two primary sources: the metabolic transformation of anthropogenic PBDEs and natural production by marine life, particularly algae and sponges. mdpi.comnih.govplos.org

In marine fauna, the biotransformation of PBDEs and their derivatives is complex and species-specific. While mammals primarily metabolize PBDEs through oxidative pathways to form OH-PBDEs, fish have demonstrated the ability to reductively debrominate PBDEs. nih.govnih.govnih.gov However, some evidence suggests that fish can also form OH-PBDEs from parent congeners or by demethylating naturally produced methoxylated PBDEs (MeO-PBDEs). mdpi.comacs.org Once formed or absorbed, OH-PBDEs can undergo further phase II metabolic reactions, such as glucuronidation and sulfation, which typically facilitate excretion. diva-portal.org The detection of OH-PBDEs across various trophic levels highlights their potential for bioaccumulation. nih.govresearchgate.net For instance, concentrations of OH-PBDEs in bivalves, which feed on algae, can be much higher than those in fish. researchgate.net

Environmental Distribution and Partitioning Behavior of this compound in Different Compartments

While specific data on the environmental distribution and partitioning of this compound are limited, the behavior of this compound can be inferred from studies on closely related hydroxylated polybrominated diphenyl ethers (OH-PBDEs). These compounds are found in various environmental matrices, including water, sediment, and biota. mdpi.comospar.orgnih.gov

OH-PBDEs have been detected in surface water, precipitation (rain and snow), and sediment in freshwater and coastal systems. nih.govacs.orgresearchgate.net Their presence in the abiotic environment is thought to result from both natural production by marine organisms and the atmospheric oxidation of parent polybrominated diphenyl ethers (PBDEs). mdpi.comresearchgate.netdiva-portal.org The partitioning of these compounds between water and solid phases is governed by their physicochemical properties, such as their octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc).

The lipophilic nature of OH-PBDEs, indicated by their high log Kow values, suggests a strong tendency to sorb to organic matter in sediment and soil. nih.gov Partition coefficients (log Koc) for OH-PBDEs have been reported to range from 4.0 to 5.1, indicating low mobility in soil and a preference for partitioning into sediment in aquatic environments. acs.org This behavior leads to the accumulation of these compounds in sediment, which can act as a long-term reservoir.

In aquatic biota, OH-PBDEs have been detected in a wide range of organisms, from algae and invertebrates to fish and marine mammals. mdpi.com Their distribution within an organism is influenced by the specific tissues' lipid content, with higher concentrations generally found in fatty tissues. The detection of OH-PBDEs in various environmental compartments highlights their widespread distribution and persistence.

| Environmental Compartment | Detection Status | General Partitioning Behavior | Key Influencing Factors |

|---|---|---|---|

| Water (Surface and Precipitation) | Detected | Generally low concentrations due to low water solubility and high sorption tendency. | - Log Kow

|

| Sediment | Detected | Acts as a major sink and long-term reservoir due to high sorption to organic carbon. | - Log Koc

|

| Biota (Aquatic Organisms) | Detected | Accumulates in organisms, with concentrations varying by species and trophic level. | - Lipid content of tissues

|

Bioaccumulation and Trophic Transfer Mechanisms of this compound in Aquatic Food Webs

OH-PBDEs have been shown to bioaccumulate in aquatic organisms. mdpi.com The extent of bioaccumulation is influenced by the compound's lipophilicity (log Kow) and the organism's ability to metabolize and excrete the substance. nih.gov For instance, a study on zebrafish embryos and larvae exposed to 6-OH-BDE-47, a structurally similar compound, found that it was the least accumulated among the tested BDEs, despite being the most potent. acs.orgnih.gov This suggests that metabolic processes can significantly affect the internal concentration of these compounds.

The trophic transfer of OH-PBDEs in aquatic food webs is a complex process. Unlike their parent compounds (PBDEs), which often biomagnify (i.e., concentrations increase with increasing trophic level), some studies have observed trophic dilution for OH-PBDEs in both Arctic and Antarctic marine food webs. acs.orgnih.gov This means that concentrations tend to decrease at higher trophic levels. This phenomenon could be attributed to the efficient metabolism and excretion of OH-PBDEs by organisms at higher trophic levels.

However, the trophic transfer potential can vary depending on the specific OH-PBDE congener and the food web structure. For example, in a Baltic Sea food chain, methylated OH-PBDEs were found to biomagnify up to the top predator (perch), where they were then demethylated back to OH-PBDEs. diva-portal.org This indicates that biotransformation processes play a crucial role in the trophic transfer of these compounds. Some OH-PBDEs are also naturally produced by marine algae, which can introduce them at the base of the food web. diva-portal.orgnih.govmdpi.com

| Factor | Influence on Bioaccumulation | Influence on Trophic Transfer |

|---|---|---|

| Lipophilicity (Log Kow) | Higher log Kow generally leads to higher potential for bioaccumulation in fatty tissues. nih.gov | Can contribute to biomagnification, but the effect is often counteracted by metabolism. |

| Metabolism | Efficient metabolism and excretion can reduce the net bioaccumulation in an organism. acs.org | Can lead to trophic dilution if higher trophic level organisms metabolize the compound more effectively. acs.orgnih.gov |

| Natural Production | Can be a significant source of exposure for organisms at the base of the food web that consume producing algae. diva-portal.org | Introduces the compound at the primary producer level, influencing its initial entry into the food web. |

| Biotransformation | Metabolites may have different bioaccumulation potentials than the parent compound. | Processes like methylation and demethylation can alter the trophic transfer behavior of the compound. diva-portal.org |

Advanced Analytical Chemistry Methodologies for 3,5 Dibromo 2 4 Bromophenoxy Phenol

Sample Preparation and Extraction Techniques from Environmental and Biological Matrices

The initial and critical stage in the analysis of 3,5-Dibromo-2-(4-bromophenoxy)phenol involves its isolation from environmental samples like water, soil, and sediment, or biological tissues. The goal is to efficiently extract the target analyte while minimizing interferences from the matrix.

Solvent Extraction Methods (e.g., Liquid-Liquid Extraction, Soxhlet Extraction)

Solvent extraction remains a fundamental and widely used technique for the isolation of phenolic compounds from various sample types. The choice of method depends on the nature of the sample matrix.

Liquid-Liquid Extraction (LLE) is predominantly used for aqueous samples. nih.gov This method partitions the analyte between the aqueous sample and an immiscible organic solvent. vt.edu To enhance the extraction efficiency for phenolic compounds like this compound, the pH of the aqueous sample is typically adjusted to be acidic. This protonates the hydroxyl group, making the molecule less polar and more soluble in organic solvents. Multiple extractions with fresh solvent are often performed to ensure quantitative recovery. vt.edu

Soxhlet extraction is a classic and exhaustive technique primarily applied to solid samples such as soil, sediment, and biological tissues. nih.gov The sample is placed in a thimble, and a suitable organic solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, effectively extracting the analyte over several hours. While effective, this method is time-consuming and requires significant volumes of organic solvent. nih.gov

Common solvents and their typical applications are detailed in the table below.

| Extraction Method | Target Matrix | Commonly Used Solvents | Rationale for Solvent Choice |

| Liquid-Liquid Extraction (LLE) | Water, Wastewater | Dichloromethane (DCM), n-Hexane, Diethyl ether | Good solubility for semi-volatile organic compounds; immiscibility with water allows for phase separation. |

| Soxhlet Extraction | Soil, Sediment, Biological Tissue | Hexane/Acetone mixtures, Toluene (B28343), Dichloromethane (DCM) | A combination of non-polar and polar solvents ensures efficient extraction of a wide range of organic compounds, including moderately polar phenols. |

Solid-Phase Extraction (SPE) for Pre-concentration and Cleanup

Solid-Phase Extraction (SPE) has become an increasingly popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. nih.govmdpi.com SPE is used to isolate, concentrate, and purify the analyte from the sample matrix before chromatographic analysis. phenomenex.comnih.gov

The process involves passing the liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while other matrix components pass through. phenomenex.com The retained analyte is then eluted with a small volume of a strong organic solvent. For phenolic compounds, various sorbents can be used, with the selection depending on the specific properties of the analyte and the matrix. mdpi.com Polymeric sorbents like Oasis HLB are often favored for their high retention capacity for a broad range of compounds, including polar and nonpolar substances, across a wide pH range. researchgate.net

The general steps for SPE are outlined below:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it. phenomenex.com

Equilibration: The sorbent is rinsed with a solvent matching the sample matrix (e.g., acidified water) to prepare it for sample loading. phenomenex.com

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. phenomenex.com

Washing: The cartridge is washed with a weak solvent to remove co-extracted impurities. phenomenex.com

Elution: A strong organic solvent is used to desorb the analyte from the sorbent, resulting in a clean, concentrated extract. phenomenex.com

Derivatization Techniques for Enhanced Volatility and Detection (e.g., Silylation)

Due to the presence of a polar hydroxyl (-OH) group, this compound is not sufficiently volatile for direct analysis by gas chromatography. Derivatization is a chemical modification process that converts the polar analyte into a more volatile and thermally stable derivative. nih.govresearchgate.net

Silylation is one of the most common derivatization techniques for phenolic compounds. researchgate.net In this reaction, the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.netcapes.gov.br This transformation increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. researchgate.net The resulting TMS ether is also less likely to adsorb to active sites in the GC system, leading to improved peak shape and sensitivity.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out by heating the sample extract with the silylating reagent in a suitable solvent. researchgate.net

| Derivatization Technique | Reagent Example | Target Functional Group | Resulting Derivative | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increases volatility, improves thermal stability, and enhances chromatographic performance for GC analysis. researchgate.net |

| Acetylation | Acetic Anhydride (B1165640) | Hydroxyl (-OH) | Acetate ester | Increases volatility for GC analysis. nih.govgnest.org |

| Methylation | Diazomethane | Hydroxyl (-OH) | Methyl ether (Anisole) | Increases volatility and can improve detection with certain detectors. settek.comepa.gov |

Chromatographic Separation Techniques

Following extraction and derivatization, the sample is analyzed using chromatographic techniques to separate the target analyte from other components in the extract for subsequent detection and quantification.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Electron Capture Detector, Flame Ionization Detector)

Gas chromatography is the premier separation technique for volatile and semi-volatile compounds. The derivatized this compound is introduced into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column.

Electron Capture Detector (ECD): The ECD is a highly selective and sensitive detector for electrophilic compounds, particularly those containing halogens. scioninstruments.comchromatographyonline.com As the derivatized, bromine-containing analyte passes through the detector, it captures electrons emitted from a radioactive source (typically Nickel-63), causing a decrease in the standing current. scioninstruments.com This change in current is measured as a signal. The ECD is exceptionally sensitive to brominated compounds, making it an excellent choice for trace-level analysis of this compound. scioninstruments.comchromatographyonline.com

Flame Ionization Detector (FID): The FID is a more universal detector that responds to virtually all organic compounds. settek.comepa.gov It operates by pyrolyzing the compounds as they exit the GC column in a hydrogen-air flame. This process produces ions, which are collected at an electrode to generate a current that is proportional to the amount of analyte. While robust and reliable, the FID is generally less sensitive than the ECD for highly halogenated compounds. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Simultaneous Identification and Quantification

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. osti.gov It is considered the gold standard for the confirmation of organic pollutants.

After the derivatized analyte is separated on the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which bombards the molecule with high-energy electrons. This causes the molecule to fragment into a unique pattern of smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance.

The resulting mass spectrum serves as a chemical "fingerprint" that allows for the unambiguous identification of the compound. nih.gov For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where it only monitors a few characteristic ions for the target analyte. This significantly improves sensitivity and selectivity by filtering out background noise from matrix components. nih.gov For even greater selectivity in highly complex samples, tandem mass spectrometry (GC-MS/MS) can be employed. shimadzu.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of brominated phenolic compounds. The method's versatility is enhanced by coupling it with various detection modes, each offering distinct advantages for the analysis of this compound.

HPLC with UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common approach for the analysis of aromatic compounds like brominated phenols. These compounds inherently absorb light in the UV spectrum, allowing for their detection and quantification. For instance, a method for determining bromine in organic compounds involves HPLC with UV detection at 240 nm. nih.gov For the analysis of phenol (B47542) and its derivatives, pre-column derivatization can be employed to enhance UV detection and improve selectivity. scirp.orgscirp.org The choice of a suitable stationary phase, such as a C8 or C18 reversed-phase column, and an appropriate mobile phase, typically a mixture of acetonitrile (B52724) and water, is critical for achieving good separation of the target analyte from other matrix components. nih.govsielc.com

HPLC with Electrochemical Detection: Electrochemical detection (ED) offers a highly sensitive and selective alternative for the analysis of phenolic compounds. nih.gov This technique measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. The phenolic hydroxyl group in this compound is electrochemically active, making it a suitable candidate for this detection method. Modified electrodes, such as those incorporating metal-organic frameworks or phthalocyanine (B1677752) composites, have shown improved electrocatalytic behavior for the oxidation of substituted phenols, leading to enhanced sensitivity. mdpi.comup.ac.za The applied potential can be optimized to selectively detect the target compound, minimizing interferences from other co-eluting substances that are not electrochemically active under the same conditions. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis and Trace Levels

For complex sample matrices and the detection of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. mdpi.com This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com

The LC-MS/MS system utilizes an ionization source, commonly electrospray ionization (ESI), to generate ions from the eluting analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion corresponding to the target analyte is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, significantly reducing matrix effects and enabling reliable quantification at very low concentrations. epa.gov

LC-MS/MS methods have been successfully developed for the analysis of various bromophenols in aqueous samples, achieving detection limits in the nanogram per liter (ng/L) range. nih.govresearchgate.net Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to enrich the analyte and remove interfering substances before LC-MS/MS analysis. nih.govumb.edu The optimization of MS parameters, including ionization mode, spray voltage, and collision energies, is crucial for achieving the desired sensitivity and selectivity for this compound. umb.edu

Method Validation Parameters: Limits of Detection (LOD), Limits of Quantification (LOQ), Accuracy, and Precision (e.g., Recoveries)

Method validation is a critical requirement to ensure that an analytical procedure is suitable for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Accuracy: A measure of the closeness of an experimental result to the true or accepted value. It is often assessed through recovery studies by analyzing spiked samples.

Precision: Describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

For brominated phenols and related compounds, analytical methods have been validated across various matrices. For example, an HPLC method for bromophenolic compounds in algae demonstrated LODs lower than 0.04 µg/mL and LOQs lower than 0.12 µg/mL. nih.gov An LC-MS/MS method for bromophenols in water samples reported method detection limits ranging from 0.1 to 13.9 ng/L. nih.govresearchgate.net

Table 1: Representative Method Validation Parameters for Brominated Phenol Analysis

| Parameter | HPLC-UV nih.gov | LC-MS/MS nih.govresearchgate.net | UHPLC-MS acs.orgacs.org |

|---|---|---|---|

| LOD | < 0.04 µg/mL | 0.1 - 21.9 ng/L | - |

| LOQ | < 0.12 µg/mL | - | 2.0 - 10.0 ng/mL |

| Accuracy (Recovery) | 95.07% - 104.93% | 64% - 100% | 93.6% - 100.5% |

| Precision (RSD) | ≤ 6.28% | 0.4% - 11% | 3.5% - 4.6% |

This table presents a compilation of typical validation data for analytical methods used for brominated phenols and similar analytes; it does not represent data for this compound specifically but provides an expected performance range.

Interlaboratory Comparison and Quality Assurance/Quality Control (QA/QC) Protocols for Environmental Monitoring

Quality assurance (QA) and quality control (QC) are essential components of environmental monitoring programs to ensure the reliability and comparability of analytical data. vliz.beepa.gov

QA/QC protocols typically include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination during the analytical process.

Spiked Samples: Adding a known amount of the analyte to a sample to assess method accuracy (recovery).

Duplicate Samples: Analyzing a second portion of a sample to evaluate method precision. epa.gov

Certified Reference Materials (CRMs): Analyzing materials with a certified concentration of the target analyte to verify the accuracy of the measurement process. sigmaaldrich.com

Interlaboratory comparison studies, also known as proficiency testing, are a crucial external quality assessment tool. In these studies, multiple laboratories analyze the same sample, and their results are compared to an assigned value. Participation in such programs helps laboratories to evaluate their performance against their peers and identify potential analytical issues. For persistent organic pollutants like PBDEs, established QA/QC procedures are vital for generating high-quality, comparable data across different monitoring programs. vliz.benih.gov Regulatory bodies often mandate specific monitoring requirements and QA/QC protocols for hazardous substances like brominated flame retardants to ensure environmental protection. epa.govenvirocare.org

Chemical Reactivity and Synthetic Derivatization of 3,5 Dibromo 2 4 Bromophenoxy Phenol

Electrophilic Aromatic Substitution Reactions on the Brominated Phenol (B47542) Moieties

Phenols are generally highly susceptible to electrophilic aromatic substitution (EAS) because the hydroxyl (-OH) group is a powerful activating substituent. byjus.com It strongly directs incoming electrophiles to the ortho and para positions by stabilizing the intermediate arenium ion through resonance. byjus.com However, in 3,5-Dibromo-2-(4-bromophenoxy)phenol, the reactivity and regioselectivity of EAS are more complex.

The molecule contains two phenyl rings with different substitution patterns:

Ring A (the phenolic ring): This ring is substituted with a hydroxyl group (-OH) at C1, a phenoxy group (-OAr) at C2, and two bromine atoms (-Br) at C3 and C5. The -OH group is a potent activator, while the bromine atoms are deactivating via induction but are also ortho- and para-directing. youtube.com The phenoxy group is activating and ortho-, para-directing.

Ring B (the phenoxy ring): This ring is substituted with a bromine atom at C4' and the ether oxygen at C1'. This ring is generally less activated than Ring A.

Further substitution on Ring A is sterically hindered. The positions ortho (C3) and para (C5) to the hydroxyl group are already occupied by bromine atoms. The remaining ortho position (C6) is sterically crowded by the large 2-(4-bromophenoxy) group. Therefore, electrophilic attack on Ring A is significantly disfavored.

Ring B has two available positions for substitution (C2' and C6'). The ether oxygen is an ortho-, para-director. Since the para position (C4') is blocked by a bromine atom, electrophilic attack would be directed to the ortho positions. Typical EAS reactions like nitration and further halogenation would likely occur on Ring B, provided that forcing conditions are used to overcome the deactivating effect of the C4' bromine atom. byjus.commlsu.ac.in For instance, bromination in a non-polar solvent could lead to mono-substitution on Ring B. youtube.com

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Position | Existing Substituent | Directing Effect | Activation/Deactivation | Likelihood of Substitution |

| Ring A | C1 | -OH | - | Activating | - |

| C2 | -OAr | Ortho, Para | Activating | - | |

| C3 | -Br | Ortho, Para | Deactivating | Blocked | |

| C4 | -H | - | - | Low (meta to -OH) | |

| C5 | -Br | Ortho, Para | Deactivating | Blocked | |

| C6 | -H | - | - | Low (Sterically Hindered) | |

| Ring B | C1' | -OAr | Ortho, Para | Activating | - |

| C2' | -H | - | - | Possible | |

| C3' | -H | - | - | Low (meta to -OAr) | |

| C4' | -Br | Ortho, Para | Deactivating | Blocked | |

| C5' | -H | - | - | Low (meta to -OAr) | |

| C6' | -H | - | - | Possible |

Reactivity of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a primary site for synthetic derivatization through reactions like etherification and esterification.

Etherification: The most common method for converting a phenol to an ether is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves deprotonating the phenol with a strong base (like sodium hydride, NaH, or sodium hydroxide, NaOH) to form the more nucleophilic phenoxide ion. The phenoxide then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. masterorganicchemistry.comfrancis-press.com Despite potential steric hindrance from the adjacent phenoxy group, this reaction is generally efficient for simple alkyl halides. acs.orgnih.gov

Esterification: Phenols react slowly with carboxylic acids, so esterification is typically achieved using more reactive acid derivatives like acyl chlorides or acid anhydrides. libretexts.orgkhanacademy.org The reaction of this compound with an acyl chloride (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) would yield the corresponding phenyl ester. libretexts.org The reaction rate can be increased by first converting the phenol to its more reactive phenoxide salt by treatment with a base like sodium hydroxide. libretexts.orgyoutube.com

Table 2: General Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | General Scheme (Ar = Aryl Group) |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Aryl Ether | Ar-OH + NaH → Ar-O⁻Na⁺ Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX |

| Esterification | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Aryl Ester | Ar-OH + R-COCl → Ar-O-COR + HCl Ar-OH + (RCO)₂O → Ar-O-COR + RCOOH |

Potential for Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (S(_N)Ar), where a nucleophile replaces a leaving group (like a halogen) on an aromatic ring, is generally challenging. libretexts.org The reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comyoutube.comlibretexts.org

The aromatic rings of this compound lack such strong activating groups. The bromine atoms themselves are not sufficient to promote S(_N)Ar under standard conditions. Therefore, direct displacement of the bromine atoms by common nucleophiles is unlikely to occur via the addition-elimination mechanism. youtube.com

However, substitution could be possible under more forcing conditions or via alternative mechanisms:

Elimination-Addition (Benzyne) Mechanism: In the presence of extremely strong bases, such as sodium amide (NaNH₂), dehydrohalogenation can occur to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. youtube.com This mechanism is not regioselective and can lead to a mixture of products.

Metal-Catalyzed Reactions: Copper-catalyzed reactions (e.g., Ullmann condensation) can facilitate the substitution of aryl halides with nucleophiles like amines or alkoxides, although high temperatures are often required.

Oxidative Coupling and Polymerization Pathways Leading to Higher Molecular Weight Products (e.g., OH-PBBs, OH-PBDEs)

Phenolic compounds can undergo oxidative coupling reactions to form dimers and higher molecular weight polymers. This process is environmentally significant as it is recognized as a major pathway for the natural and engineered formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) from simpler bromophenol precursors. nih.gov

The mechanism involves the one-electron oxidation of the phenol (or its conjugate base, the phenoxide) to generate a phenoxyl radical. wikipedia.org This oxidation can be mediated by enzymes (e.g., peroxidases, laccases), metal oxides (e.g., manganese dioxide), or chemical oxidants. wikipedia.org

These highly reactive phenoxyl radicals can then couple in several ways:

C-C Coupling: Two radicals can couple via their aromatic rings to form a new carbon-carbon bond. This pathway leads to the formation of dihydroxybiphenyl structures, the precursors to OH-PBBs.

C-O Coupling: A phenoxyl radical can attack the oxygen atom of a phenoxide ion (or another radical), leading to the formation of a new ether linkage. This results in the formation of OH-PBDEs. wikipedia.org

Given its structure as a hydroxylated brominated diphenyl ether, this compound could itself participate in further oxidative coupling reactions, either with itself or other phenolic compounds, to form even larger, more complex polymeric materials. nih.gov

Table 3: Products from Oxidative Coupling of Bromophenols

| Precursor(s) | Coupling Pathway | Product Class |

| Two Bromophenol Molecules | C-C Coupling | Hydroxylated Polybrominated Biphenyls (OH-PBBs) |

| Two Bromophenol Molecules | C-O Coupling | Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) |

| Bromophenol + OH-PBDE | C-C or C-O Coupling | Higher Molecular Weight Polymers |

Structure-Reactivity Relationships within the Class of Brominated Phenoxy Phenols

The reactivity of brominated phenoxy phenols is intricately linked to their molecular structure, specifically the number and position of the bromine and hydroxyl substituents. nih.govresearchgate.net

Steric Effects: The size and position of bromine atoms can sterically hinder certain reaction sites. For example, ortho-bromine atoms can impede reactions at the adjacent phenolic hydroxyl group or at neighboring carbon atoms on the ring. nih.gov In this compound, the bulky phenoxy group at the C2 position significantly hinders the C6 position, making electrophilic attack there less likely.

Phenoxyl Radical Stability: The stability of the phenoxyl radical intermediate is crucial for oxidative coupling reactions. Substituents that can stabilize this radical (e.g., through resonance or electron donation) will enhance the rate of coupling. The position of bromine atoms can influence the spin density distribution on the aromatic ring of the radical, thereby affecting the regioselectivity (C-C vs. C-O coupling) of the subsequent polymerization step. researchgate.net

Acidity of Phenolic -OH: The electron-withdrawing nature of the bromine atoms increases the acidity of the phenolic proton, making it easier to form the phenoxide ion. This can facilitate reactions where the phenoxide is the active nucleophile, such as in the Williamson ether synthesis.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings and Understanding of 3,5-Dibromo-2-(4-bromophenoxy)phenol

Academic literature directly pertaining to this compound is notably sparse. The compound is identified by its CAS Number 102740-05-6 and molecular formula C12H7Br3O2. appchemical.com Much of the current understanding is extrapolated from research on structurally similar polybrominated diphenyl ethers (PBDEs) and other hydroxylated PBDEs (OH-PBDEs).

These related compounds are recognized for their presence in the environment, arising from both anthropogenic sources and natural production by marine organisms like sponges and algae. pku.edu.cnresearchgate.netnih.gov The core structure, featuring two phenyl rings linked by an ether bond and substituted with bromine atoms, is the foundation for a large class of molecules. The presence of a hydroxyl group, as in this compound, generally increases the polarity of the molecule compared to its non-hydroxylated counterparts, which may influence its environmental fate and pharmacokinetic behavior. The bromine atoms on the phenolic rings are known to enhance lipophilicity and modulate chemical reactivity. mdpi.com

Identification of Knowledge Gaps and Emerging Research Questions in Chemical Synthesis and Transformation

Future research questions in this area include:

Optimal Synthetic Pathways: What are the most efficient and scalable methods for its synthesis? Potential routes could involve the Ullmann condensation of a dibromophenol and a bromophenoxide or a multi-step process involving selective bromination of a phenoxyphenol precursor. General methods for brominating phenols often utilize elemental bromine in solvents like acetic acid or methylene (B1212753) chloride, sometimes in the presence of a catalyst. researchgate.netgoogle.com Tandem reactions, such as a one-pot ipso-hydroxylation/bromination of arylboronic acids, represent a modern approach that could be adapted. rsc.org

Regioselectivity: How can the specific substitution pattern of 3,5-dibromo on one ring and 4-bromo on the other be selectively achieved? Controlling the position of bromine atom introduction is a significant challenge in phenol (B47542) chemistry, often influenced by the directing effects of existing functional groups and the choice of brominating agent and reaction conditions. researchgate.netresearchgate.net

Chemical Transformations: How does this compound behave in key chemical transformations? Studies on its oxidation, reduction, and substitution reactions are needed. Related brominated phenols can be oxidized to form quinones or reduced to yield less-brominated compounds. Understanding these transformations is crucial for predicting its environmental degradation pathways and potential metabolic fate.

Prospects for Advanced Analytical and Theoretical Methodologies in Characterizing and Predicting Behavior

Advances in analytical chemistry are pivotal for detecting and quantifying brominated phenoxy phenols in complex matrices. The characterization of these compounds heavily relies on chromatographic and spectrometric techniques.

Current and Emerging Analytical Techniques

| Technique | Application for Brominated Phenoxy Phenols | Advantages | Future Prospects |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard method for separating and identifying PBDEs and related compounds. Electron Capture Negative Ionization (ECNI) is particularly sensitive for halogenated molecules. nih.govresearchgate.net | High resolution, established libraries, excellent for isomer separation. nih.gov | Development of high-thermal-resistance columns to reduce analyte degradation and improve signal-to-noise ratios. epa.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for more polar compounds like OH-PBDEs that are difficult to volatilize for GC analysis. epa.gov | Analyzes thermally labile compounds without derivatization. | Increased use of high-resolution mass spectrometry (e.g., qTOF) for accurate mass measurements and structural elucidation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Crucial for the definitive structural elucidation of synthesized or isolated compounds, identifying the precise positions of bromine atoms and the hydroxyl group. mdpi.com | Provides unambiguous structural information. | Application of 2D-NMR techniques for complex isomer mixtures and theoretical prediction of NMR spectra to aid in identification. |

Theoretical methodologies, particularly Density Functional Theory (DFT), offer a powerful tool to bridge existing knowledge gaps. Computational studies can be employed to:

Predict spectroscopic data (NMR, IR) to aid in the identification of unknown isomers.

Model reaction mechanisms for synthesis and degradation, helping to optimize reaction conditions and predict transformation products. researchgate.net

Calculate physicochemical properties like bond energies, electron distribution, and reactivity, which are fundamental to understanding the compound's behavior.

Future Directions in Understanding the Environmental Dynamics of Naturally Occurring Brominated Phenoxy Phenols

A vast number of organobromine compounds, including various brominated phenoxy phenols, are produced naturally, particularly in marine environments. researchgate.netnih.gov These compounds play roles in chemical defense and other biological processes for their host organisms. nih.gov Future research should focus on several key areas:

Biosynthetic Pathways: Elucidating the specific enzymatic processes that lead to the formation of these compounds in organisms like algae and sponges is a major goal. This involves identifying and characterizing the halogenating enzymes, such as bromoperoxidases, responsible for the regioselective bromination of phenolic precursors.

Biogeochemical Cycling: Understanding the complete lifecycle of these natural compounds is essential. This includes their release into the environment, transport, potential for bioaccumulation, and ultimate degradation. Studies have shown that bromine can be incorporated into soil organic matter through enzymatic processes during the decomposition of plant litter, highlighting a terrestrial cycle for organobromine compounds. princeton.edu

Natural vs. Anthropogenic Sources: A significant challenge is distinguishing between naturally produced brominated compounds and those originating from anthropogenic pollutants like brominated flame retardants. Advanced analytical techniques are needed to identify unique markers or isotopic signatures that can differentiate their origins in environmental samples.

Ecological Roles: Further investigation is required to understand the specific ecological functions of the diverse array of naturally occurring brominated phenoxy phenols. Their potential roles as antimicrobial agents, antifeedants, or signaling molecules are of great interest. mdpi.com The formation of brominated phenolic compounds can also occur abiotically in the environment through processes like the manganese oxide-catalyzed oxidation of phenols in the presence of bromide ions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。